molecular formula C28H34N10O2 B10827741 1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide

1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide

Cat. No.: B10827741
M. Wt: 542.6 g/mol
InChI Key: JSAQBOQCZJHWMA-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of BIIB091 involves synthetic routes that include the formation of a structurally distinct orthosteric ATP competitive inhibitor. The compound is designed to sequester tyrosine 551 in the kinase pocket, preventing its phosphorylation by upstream kinases . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BIIB091 undergoes several types of chemical reactions, including:

Scientific Research Applications

BIIB091 has a wide range of scientific research applications, including:

Mechanism of Action

BIIB091 exerts its effects by selectively and potently inhibiting BTK. It binds to the BTK protein, sequestering tyrosine 551 into an inactive conformation, thereby preventing its phosphorylation by upstream kinases. This inhibition blocks BTK-dependent proximal signaling and distal functional responses in both B cells and myeloid cells .

Comparison with Similar Compounds

BIIB091 is compared with other BTK inhibitors such as:

Unlike the irreversible, covalent inhibitors like evobrutinib, tolebrutinib, and orelabrutinib, BIIB091 is a reversible, non-covalent inhibitor. This property provides BIIB091 with a differentiated profile characterized by improved potency and selectivity .

Properties

Molecular Formula

C28H34N10O2

Molecular Weight

542.6 g/mol

IUPAC Name

1-tert-butyl-N-[(5R)-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]triazole-4-carboxamide

InChI

InChI=1S/C28H34N10O2/c1-28(2,3)38-15-25(34-35-38)26(39)32-24-8-10-37(21-16-40-17-21)13-19-11-18(5-6-22(19)24)23-7-9-29-27(33-23)31-20-12-30-36(4)14-20/h5-7,9,11-12,14-15,21,24H,8,10,13,16-17H2,1-4H3,(H,32,39)(H,29,31,33)/t24-/m1/s1

InChI Key

JSAQBOQCZJHWMA-XMMPIXPASA-N

Isomeric SMILES

CC(C)(C)N1C=C(N=N1)C(=O)N[C@@H]2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6

Canonical SMILES

CC(C)(C)N1C=C(N=N1)C(=O)NC2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6

Origin of Product

United States

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